molecular formula C14H12F3N3OS B5780365 2-[(4-methyl-2-pyrimidinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide

2-[(4-methyl-2-pyrimidinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B5780365
M. Wt: 327.33 g/mol
InChI Key: DIFCLHSPVMAVMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-methyl-2-pyrimidinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as A-769662 and belongs to the class of thiazolidinedione derivatives.

Mechanism of Action

2-[(4-methyl-2-pyrimidinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide activates AMPK by binding to the γ-subunit of the enzyme. This binding induces a conformational change in the enzyme, leading to its activation. AMPK activation results in the phosphorylation of various downstream targets, including acetyl-CoA carboxylase (ACC) and unc-51-like kinase 1 (ULK1). Phosphorylation of ACC inhibits fatty acid synthesis, while phosphorylation of ULK1 activates autophagy, a cellular process involved in the degradation of damaged proteins and organelles.
Biochemical and Physiological Effects
Activation of AMPK by 2-[(4-methyl-2-pyrimidinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to have several biochemical and physiological effects. It improves glucose uptake and insulin sensitivity in skeletal muscle cells, leading to improved glucose homeostasis. This compound also inhibits lipogenesis and promotes fatty acid oxidation, leading to reduced body weight and improved lipid metabolism. Moreover, 2-[(4-methyl-2-pyrimidinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide has been found to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(4-methyl-2-pyrimidinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide in lab experiments is its ability to activate AMPK selectively. This compound has been found to have minimal off-target effects, making it a useful tool for studying the role of AMPK in cellular metabolism and disease. However, one of the limitations of using 2-[(4-methyl-2-pyrimidinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide is its poor solubility in water. This can make it difficult to prepare solutions of the compound for in vitro and in vivo experiments.

Future Directions

There are several future directions for research on 2-[(4-methyl-2-pyrimidinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide. One of the areas of interest is the potential therapeutic applications of this compound in the treatment of metabolic disorders such as type 2 diabetes and obesity. Another area of research is the role of AMPK activation in cancer therapy. 2-[(4-methyl-2-pyrimidinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide has been found to have anti-cancer properties, and further studies are needed to explore its potential as a cancer therapy. Additionally, future research could focus on developing more soluble analogs of 2-[(4-methyl-2-pyrimidinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide to improve its utility in lab experiments.

Synthesis Methods

The synthesis of 2-[(4-methyl-2-pyrimidinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide involves the reaction of 2-chloro-N-(3-(trifluoromethyl)phenyl)acetamide with 4-methyl-2-mercaptopyrimidine in the presence of a base. The reaction proceeds through nucleophilic substitution of the chlorine atom by the thiol group of 4-methyl-2-mercaptopyrimidine. The resulting product is then purified by column chromatography to obtain pure 2-[(4-methyl-2-pyrimidinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide.

Scientific Research Applications

2-[(4-methyl-2-pyrimidinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications. It has been found to activate AMP-activated protein kinase (AMPK), a key enzyme that plays a critical role in regulating cellular energy metabolism. Activation of AMPK by 2-[(4-methyl-2-pyrimidinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells. This compound has also been found to have anti-inflammatory and anti-cancer properties.

properties

IUPAC Name

2-(4-methylpyrimidin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3OS/c1-9-5-6-18-13(19-9)22-8-12(21)20-11-4-2-3-10(7-11)14(15,16)17/h2-7H,8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFCLHSPVMAVMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-methylpyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

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